3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a 2,3-dimethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,3-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine
- 4-Methyl-3-(2,3-dimethylphenyl)-1H-pyrazole
- 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-ol
Uniqueness
What sets 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-(2,3-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-7-5-4-6-10(8(7)2)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15) |
InChI Key |
DPIIDRGGQGWYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=NN2)N)C)C |
Origin of Product |
United States |
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